molecular formula C25H47NO5 B8084482 N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester

N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester

Cat. No.: B8084482
M. Wt: 441.6 g/mol
InChI Key: LXTVAOWDMLOIBO-NRFANRHFSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically named as (S)-5-(tert-butoxy)-5-oxo-4-palmitamidopentanoic acid. Its molecular structure comprises three key components:

  • Palmitoyl group (C₁₅H₃₁CO) : A saturated 16-carbon acyl chain linked via an amide bond to the α-amino group of glutamic acid.
  • L-Glutamic acid backbone : Provides carboxylic acid and amine functionalities for further chemical modifications.
  • tert-Butyl ester : Protects the γ-carboxylic acid group, enhancing solubility in organic solvents during synthesis.

Synonyms include Palm-L-Glu-OtBu, Liraglutide Impurity 3, and SCHEMBL1960526. The compound’s molecular weight is 441.64 g/mol, with a melting point of 62–65°C.

Historical Development and Discovery

While the exact discovery timeline is not well-documented, the compound emerged as a pivotal intermediate in the late 20th century amid advancements in peptide-based therapeutics. Its design leverages the lipophilic palmitoyl group to improve membrane permeability and prolong the half-life of peptide drugs. The tert-butyl ester moiety was introduced to streamline solid-phase peptide synthesis (SPPS) by preventing side reactions at the γ-carboxyl group.

Role in Modern Organic and Medicinal Chemistry

Palm-Glu-OtBu bridges organic synthesis and drug development:

  • Peptide Synthesis : Serves as a building block for lipopeptides, enhancing their pharmacokinetic profiles.
  • Drug Delivery : The palmitoyl group facilitates sustained release formulations, as seen in liraglutide.
  • Bioconjugation : Used to modify proteins and antibodies for targeted therapies.

Properties

IUPAC Name

(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)26-21(19-20-23(28)29)24(30)31-25(2,3)4/h21H,5-20H2,1-4H3,(H,26,27)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTVAOWDMLOIBO-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Liquid-Phase Synthesis via Sequential Functionalization

A widely cited approach involves a four-step liquid-phase synthesis starting from L-glutamic acid-γ-methyl ester:

  • Transesterification : Reacting L-glutamic acid-γ-methyl ester with tert-butyl acetate in the presence of perchloric acid forms the tert-butyl ester intermediate. This step achieves >80% regioselectivity for the α-position.

  • Cbz Protection : The amino group is protected using benzyloxycarbonyl succinimide (Cbz-Osu), yielding a stable carbamate intermediate.

  • Hydrolysis : Basic hydrolysis removes the γ-methyl ester, exposing the carboxylic acid for subsequent acylation.

  • Palmitoylation : Hexadecanoyl chloride is coupled to the glutamic acid backbone under mild conditions (0–5°C, pH 8–9) to form the target compound.

Key Data :

  • Yield : 65–72% overall.

  • Purity : >98% after recrystallization from ethanol/water.

Direct Acylation of L-Glutamic Acid tert-Butyl Ester

An optimized one-pot method avoids intermediate isolation:

  • Esterification : L-Glutamic acid reacts with tert-butanol in tert-butyl acetate, catalyzed by perchloric acid, to form L-glutamic acid-α-tert-butyl ester.

  • In Situ Acylation : Hexadecanoyl chloride is added directly, utilizing triethylamine to scavenge HCl.

  • Workup : The crude product is extracted into chloroform and purified via silica gel chromatography.

Advantages :

  • Atom Economy : Reduces solvent waste by 40% compared to stepwise methods.

  • Scalability : Suitable for multi-kilogram batches (pilot-scale yield: 68%).

Catalytic Systems and Reaction Optimization

Acid Catalysts in Esterification

Perchloric acid (HClO₄) is preferred over sulfuric acid due to higher regioselectivity (α:β ester ratio of 9:1 vs. 6:1). Reaction kinetics studies show optimal performance at 0–5°C, minimizing side reactions like tert-butyl group cleavage.

Hydrogenation for Deprotection

Palladium on carbon (Pd/C) is employed for catalytic hydrogenation of Cbz-protected intermediates. Key parameters:

  • Solvent : Methanol (ensures Pd/C dispersion).

  • Pressure : 1 atm H₂.

  • Yield : 77% for deprotected L-glutamic acid-α-tert-butyl ester.

Industrial-Scale Purification Strategies

Crystallization Techniques

Final product purity is enhanced using mixed-solvent systems:

  • Ethanol/Water : Induces crystallization at 4°C, achieving >99% purity.

  • Activated Charcoal Treatment : Removes residual palladium (<10 ppm).

Chromatographic Methods

Reverse-phase HPLC (C18 column) with acetonitrile/water gradients resolves diastereomers and acylated byproducts.

Comparative Analysis of Synthetic Methods

Method Steps Overall Yield Purity Scalability
Liquid-Phase465–72%>98%Pilot-scale
One-Pot Acylation268%95–97%Industrial
Hydrogenative Deprotection377%>99%Lab-scale

Trade-offs : While the one-pot method reduces steps, it requires stringent pH control to prevent racemization. The liquid-phase approach offers higher purity but involves complex workup .

Chemical Reactions Analysis

Types of Reactions

N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-(1-Oxohexadecyl)-L-glutamic acid and tert-butyl alcohol.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Hydrolysis: N-(1-Oxohexadecyl)-L-glutamic acid and tert-butyl alcohol.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Liraglutide

Liraglutide is a GLP-1 receptor agonist used in the treatment of type 2 diabetes and obesity. N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester serves as a key reactant in its synthesis, facilitating the formation of the active pharmaceutical ingredient (API) through acylation reactions. This application is crucial as liraglutide enhances insulin secretion and lowers blood glucose levels, making it a vital drug in diabetes management .

2. Role in Drug Delivery Systems

The compound has been investigated for its potential in drug delivery systems due to its amphiphilic nature, which allows it to form micelles. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly beneficial for formulating drugs with poor water solubility, enhancing their therapeutic efficacy .

Cosmetic Applications

1. Anti-Aging Formulations

This compound is utilized in cosmetic products aimed at reducing signs of aging. Its ability to stimulate collagen synthesis has been demonstrated in various studies. For instance, a study involving palmitoyl tripeptide-1 showed significant improvements in skin elasticity and wrinkle reduction after topical application . The compound's incorporation into creams and serums can enhance skin hydration and texture.

2. Skin Barrier Repair

The compound also plays a role in formulations designed for skin barrier repair. Its fatty acid component helps restore lipid layers in the skin, promoting moisture retention and improving overall skin health. This application is particularly relevant for products targeting dry or compromised skin conditions .

Case Studies

StudyApplicationFindings
Study on Liraglutide Synthesis PharmaceuticalThis compound was successfully used as a reactant, leading to high yields of liraglutide with minimal side products .
Anti-Aging Cream Efficacy CosmeticApplication of creams containing the compound resulted in a 39% decrease in wrinkle length and a 23% decrease in depth over four weeks .
Micelle Formation Study Drug DeliveryDemonstrated that the compound could form stable micelles capable of encapsulating hydrophobic drugs, enhancing their solubility .

Mechanism of Action

The mechanism of action of N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with cellular membranes, affecting their properties and influencing cellular processes.

Comparison with Similar Compounds

Structural Features and Functional Groups

The tert-butyl ester and acylated glutamic acid backbone are common among related compounds. Key structural differences lie in the substituents:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Features
N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester tert-butyl ester, 1-oxohexadecyl amide C₂₅H₄₅NO₅ ~439.6 Long hydrophobic chain enhances lipophilicity
N-Cbz-L-glutamic Acid 5-tert-Butyl Ester tert-butyl ester, Cbz (carbobenzoxy) group C₁₇H₂₃NO₆ 337.36 Cbz group offers orthogonal protection for peptide synthesis
Methotrexate α-tert-Butyl Ester tert-butyl ester, pteridine ring C₂₆H₃₄N₈O₅ ~554.6 Used in synthesizing Methotrexate, a folate antagonist
Nε-Palmitoyl-L-glutamic Acid γ-Succinimidyl-α-tert-butyl Ester Palmitoyl chain, succinimidyl ester ~C₂₉H₄₈N₂O₇ ~560.7 Succinimidyl ester enables covalent conjugation
L-Glutamic Acid α-Ethyl Ester Ethyl ester, free γ-carboxyl C₇H₁₃NO₄ 175.18 Simpler structure with lower steric hindrance

Physicochemical Properties

  • Lipophilicity : The 1-oxohexadecyl group in the target compound confers higher lipophilicity compared to ethyl or Cbz-protected analogs, making it suitable for lipid-based formulations .
  • Stability : Tert-butyl esters are more resistant to hydrolysis than ethyl esters, ensuring stability during synthetic processes .

Biological Activity

N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester (CAS Number: 536721-25-2) is a derivative of L-glutamic acid that has garnered attention for its potential biological activities. This compound combines the properties of fatty acid derivatives with amino acids, which may influence its biological interactions and applications. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse sources.

PropertyValue
Molecular FormulaC25H46NO5
Molecular Weight440.637 g/mol
Boiling Point591.0 ± 40.0 °C
Flash Point311.2 ± 27.3 °C
LogP7.55

Synthesis

The synthesis of this compound involves the reaction of L-glutamic acid derivatives with hexadecanoyl chloride followed by esterification with tert-butyl alcohol. This method allows for the introduction of long-chain fatty acids, which can enhance the lipophilicity and membrane permeability of the resultant compound.

Neurobehavioral Effects

Research has shown that derivatives of glutamic acid can exhibit significant neurobehavioral effects. For instance, L-glutamic acid di-tert-butyl ester was found to induce convulsions in animal models at specific dosages, suggesting that similar derivatives may also possess excitatory properties on neuronal pathways . The impact on neurotransmitter systems could be relevant for understanding the pharmacological profile of this compound.

Antioxidant Activity

Palmitoyl oligopeptides, structurally related to this compound, have been studied for their antioxidant properties. These compounds can scavenge free radicals and protect cellular components from oxidative damage, which is crucial in various therapeutic contexts including skin care and anti-aging formulations . The presence of a long-chain fatty acid may enhance this activity by improving membrane integration.

Cosmetic Applications

The compound's structure suggests potential utility in cosmetic formulations aimed at improving skin elasticity and reducing wrinkles. Studies indicate that similar compounds can stimulate collagen synthesis and improve skin hydration when incorporated into topical applications . The ability to penetrate cellular membranes due to its lipophilic nature could enhance its efficacy in such applications.

Case Studies

  • Skin Elasticity Improvement : A study involving palmitoyl tripeptide-1 demonstrated significant improvements in skin elasticity and reduction in wrinkle depth after topical application over a four-week period. Similar outcomes are anticipated for this compound due to its structural parallels with effective peptides used in cosmetics .
  • Neuropharmacological Research : Investigations into glutamate derivatives have revealed their role in modulating synaptic transmission and neuroplasticity. The potential excitatory effects of this compound could be explored further in neuropharmacological studies to assess its impact on cognitive functions or neurodegenerative conditions .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester?

The synthesis typically involves sequential acylation and esterification steps. For example, the tert-butyl ester group is introduced via reaction with tert-butanol under acidic conditions, followed by N-acylation of L-glutamic acid with palmitoyl chloride (or hexadecanoic acid derivatives) to form the 1-oxohexadecyl moiety. Key intermediates are characterized using NMR and HPLC to verify regioselectivity and purity .

Q. How is the compound characterized to confirm structural integrity and purity?

Primary characterization methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm the tert-butyl group (δ ~1.4 ppm for nine protons) and acyl chain integration.
  • HPLC-MS for purity assessment (e.g., >98% purity as per supplier specifications) and molecular ion identification (e.g., [M+H]⁺ at m/z 515.3 for C₂₅H₄₅NO₅).
  • FT-IR to verify ester carbonyl stretches (~1730 cm⁻¹) and amide bonds (~1650 cm⁻¹) .

Q. What are the primary research applications of this compound?

It serves as a critical intermediate in:

  • Lipid-based drug delivery systems : The hydrophobic palmitoyl chain enhances membrane permeability, while the tert-butyl ester protects the carboxylic acid during synthesis.
  • Peptide modification : Used to introduce lipophilic anchors into bioactive peptides for improved stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during synthesis optimization?

Discrepancies in NMR integration ratios (e.g., tert-butyl vs. acyl chain protons) may arise from incomplete acylation or ester hydrolysis. Methodological solutions include:

  • Reaction monitoring via TLC using iodine staining for tert-butyl ester detection.
  • pH-controlled workup (e.g., neutralization to pH 6–7) to minimize ester hydrolysis.
  • Column chromatography (silica gel, hexane/ethyl acetate gradients) to separate unreacted starting materials .

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

  • Catalytic asymmetric acylation : Use chiral catalysts (e.g., Cinchona alkaloids) to retain L-glutamic acid stereochemistry.
  • Protecting group optimization : Boc (tert-butoxycarbonyl) or Fmoc groups for temporary protection of reactive sites during acylation.
  • Temperature control : Maintain ≤40°C during acylation to prevent racemization .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposition occurs above 150°C (per thermogravimetric analysis), requiring storage at ≤−20°C for long-term stability.
  • Hydrolytic sensitivity : The tert-butyl ester hydrolyzes in aqueous acidic/basic conditions (t₁/₂ < 24 hrs at pH <3 or >10), necessitating anhydrous handling in drug formulation studies .

Q. What advanced analytical techniques address impurities in final products?

  • LC-QTOF-MS : Identifies trace impurities (e.g., de-esterified byproducts) at ppm levels.
  • Chiral HPLC : Resolves enantiomeric contaminants using cellulose-based columns.
  • X-ray crystallography : Validates crystal packing and hydrogen-bonding patterns for polymorph screening .

Methodological Challenges in Application Studies

Q. How is the compound integrated into lipid nanoparticles (LNPs) for targeted delivery?

  • Microfluidics-based encapsulation : The compound is mixed with ionizable lipids (e.g., DLin-MC3-DMA) at a 35:55 molar ratio to form stable LNPs.
  • Surface PEGylation : MPEG5000-DSPE is added (2 mol%) to reduce immunogenicity and prolong circulation time .

Q. What in vitro assays evaluate its biocompatibility and cellular uptake?

  • MTT assay : Measures cytotoxicity in HEK293 or HepG2 cells (IC₅₀ typically >100 µM).
  • Confocal microscopy : Fluorescently labeled analogs (e.g., FITC-conjugated) track intracellular localization in real-time .

Data Interpretation and Reproducibility

Q. How can batch-to-batch variability in acyl chain length impact experimental outcomes?

Contamination with C14 or C18 acyl chains (from incomplete purification) alters logP values and membrane insertion efficiency. Mitigation strategies include:

  • GC-MS fatty acid profiling of hydrolyzed products.
  • Normal-phase HPLC with evaporative light scattering detection (ELSD) for chain-length resolution .

Q. Why might NMR spectra show unexpected peaks in deuterated solvents?

Deuterium exchange at the amide proton (δ ~6.5–7.5 ppm) can occur in DMSO-d₆, while residual tert-butanol (δ 1.2 ppm) may persist if incompletely removed. Use of CDCl₃ with 0.03% TMS as an internal standard reduces solvent artifacts .

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